1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
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Overview
Description
1,4-Dimethyl-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with two methyl groups and a nitrile group This compound is part of a broader class of 7-oxabicyclo[22
Preparation Methods
The synthesis of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve the use of asymmetric catalysis to obtain enantiomerically enriched compounds .
Chemical Reactions Analysis
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen bridge.
Common reagents and conditions used in these reactions include acidic or basic conditions, depending on the desired transformation. Major products formed from these reactions include derivatives with altered functional groups, such as alcohols, ketones, or carboxylic acids .
Scientific Research Applications
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases or other enzymes critical for cellular functions .
Comparison with Similar Compounds
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile can be compared with other similar compounds, such as:
1,4-Cineole: Known for its use in fragrances and as a pharmaceutical intermediate.
Cantharidin: A natural product with potent biological activity.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core and exhibit diverse chemical and biological properties.
Properties
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBHWASTCNRNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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